molecular formula C16H23BO5 B13359632 Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13359632
M. Wt: 306.2 g/mol
InChI Key: MEILOFHNKGQOKD-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. This compound is a derivative of benzoic acid and contains a boronic ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-ethoxy-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: From oxidation reactions.

    Carboxylic Acids: From hydrolysis reactions.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group can also interact with biological molecules, such as enzymes, by forming reversible covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both an ethoxy group and a boronic ester group on the benzoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as cross-coupling, oxidation, and hydrolysis, further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H23BO5/c1-7-20-13-10-11(8-9-12(13)14(18)19-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3

InChI Key

MEILOFHNKGQOKD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC

Origin of Product

United States

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